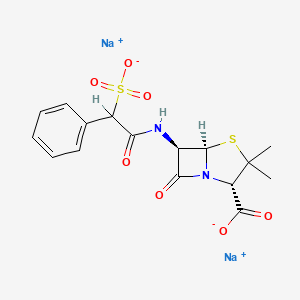

Sulbenicilline sodique

Vue d'ensemble

Description

La sulbenicilline sodique est un dérivé semi-synthétique de la pénicilline de formule chimique C16H16N2Na2O7S2. Il s'agit d'une poudre cristalline blanche ou jaune pâle, inodore et légèrement salée. Ce composé est connu pour son activité antibactérienne à large spectre, en particulier contre les bactéries Gram-négatives .

Applications De Recherche Scientifique

Sulbenicillin Sodium has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used to study bacterial cell wall synthesis and antibiotic resistance mechanisms.

Medicine: It is used as an antibiotic to treat infections caused by Gram-negative bacteria.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

Sulbenicillin sodium, like other penicillins, primarily targets the penicillin-binding proteins (PBPs) . PBPs are essential for bacterial cell wall synthesis .

Mode of Action

Sulbenicillin sodium is characterized by a distinctive beta-lactam ring . This structure allows it to bind to PBPs and inhibit bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell destruction , making this mechanism effective against a broad spectrum of bacteria .

Biochemical Pathways

The primary biochemical pathway affected by sulbenicillin sodium is the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall. By inhibiting this pathway, sulbenicillin sodium prevents the formation of a functional cell wall, leading to bacterial cell death .

Pharmacokinetics

Studies are being conducted to evaluate the safety, tolerability, and pharmacokinetic characteristics of single and multiple administrations of sulbenicillin sodium for injection in healthy subjects .

Result of Action

The primary result of sulbenicillin sodium’s action is the destruction of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, sulbenicillin sodium causes the cells to become structurally unstable and eventually leads to their death .

Analyse Biochimique

Biochemical Properties

Sulbenicillin sodium interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis . By inhibiting these enzymes, Sulbenicillin sodium prevents the cross-linking of peptidoglycan strands, which are essential for bacterial cell wall synthesis .

Cellular Effects

Sulbenicillin sodium exerts its antibacterial effect by inhibiting the synthesis of bacterial cell walls . This action is crucial because the cell wall is essential for bacterial viability. It is composed primarily of peptidoglycan, a polymer that provides structural integrity to the cell . The inhibition of these enzymes results in a weakened cell wall that cannot withstand the osmotic pressure within the bacterial cell, leading to cell lysis and, subsequently, bacterial death .

Molecular Mechanism

The molecular mechanism of Sulbenicillin sodium involves the inhibition of bacterial cell wall synthesis. This is achieved through its interaction with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis . By inhibiting these enzymes, Sulbenicillin sodium prevents the cross-linking of peptidoglycan strands, leading to cell lysis and bacterial death .

Temporal Effects in Laboratory Settings

It is known that the onset time for Sulbenicillin sodium is relatively quick due to its direct introduction into the bloodstream, with peak plasma levels being reached within 30 minutes when administered intravenously .

Metabolic Pathways

As a penicillin antibiotic, it is known to inhibit the synthesis of bacterial cell walls, which involves the metabolism of peptidoglycan .

Transport and Distribution

It is known that Sulbenicillin sodium is typically administered intravenously or intramuscularly, depending on the severity and location of the infection .

Subcellular Localization

As a penicillin antibiotic, it is known to target the bacterial cell wall, which is located outside the bacterial cell membrane .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de la sulbenicilline sodique implique plusieurs étapes clés :

Sulfonation : Le processus commence par la sulfonation de l'acide phénylacétique pour produire de l'acide sulfophénylacétique.

Hydrolyse : L'acide sulfophénylacétique est ensuite hydrolysé pour obtenir l'acide sulfonique correspondant.

Cristallisation : L'acide sulfonique est cristallisé pour purifier le composé.

Échange d'ions : L'acide sulfonique purifié subit un échange d'ions pour former le sel de sodium.

Acylation : Enfin, le sel de sodium est acylé pour produire la this compound.

Méthodes de production industrielle

La production industrielle de la this compound suit des étapes similaires, mais à plus grande échelle. Le processus est optimisé pour garantir un rendement et une pureté élevés, avec un contrôle minutieux des conditions de réaction telles que la température, le pH et la durée de la réaction .

Analyse Des Réactions Chimiques

Types de réactions

La sulbenicilline sodique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut donner des alcools ou des amines .

Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Elle est utilisée pour étudier la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance aux antibiotiques.

Médecine : Elle est utilisée comme antibiotique pour traiter les infections causées par les bactéries Gram-négatives.

Industrie : Elle est utilisée dans la production de produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

La this compound exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines de liaison à la pénicilline (PBP) sur la membrane cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes. Cela conduit à l'affaiblissement de la paroi cellulaire et, finalement, à la lyse cellulaire et à la mort .

Comparaison Avec Des Composés Similaires

Composés similaires

Ampicilline : Un autre dérivé de la pénicilline avec un mécanisme d'action similaire, mais un spectre d'activité différent.

Carbenicilline : Un dérivé de la pénicilline avec une activité accrue contre Pseudomonas aeruginosa.

Ticarcilline : Un dérivé de la pénicilline avec un spectre d'activité plus large que celui de la sulbenicilline sodique.

Unicité

La this compound est unique en raison de son activité accrue contre les bactéries Gram-négatives, en particulier Pseudomonas aeruginosa. Sa combinaison avec d'autres antibiotiques, comme la dibekacine, améliore encore son efficacité antibactérienne .

Propriétés

Numéro CAS |

28002-18-8 |

|---|---|

Formule moléculaire |

C16H18N2NaO7S2 |

Poids moléculaire |

437.4 g/mol |

Nom IUPAC |

disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O7S2.Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);/t9-,10?,11+,14-;/m1./s1 |

Clé InChI |

DGMOWYXFFHYUJF-MTAVSQAGSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na] |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

28002-18-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

alpha-Sulfobenzylpenicillin, Disodium Disodium alpha Sulfobenzylpenicillin Disodium alpha-Sulfobenzylpenicillin I.M., Kedacillin Kedacillin I.M. Sulbenicillin Sulfobenzylpenicillin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

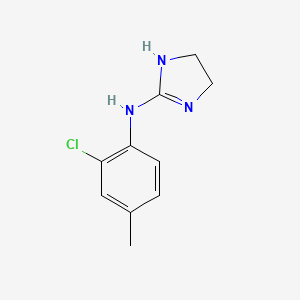

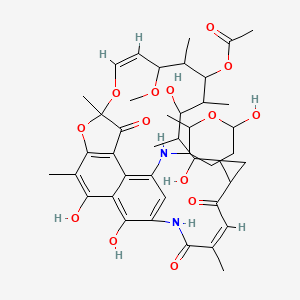

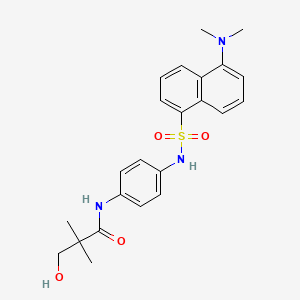

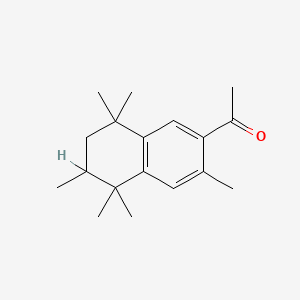

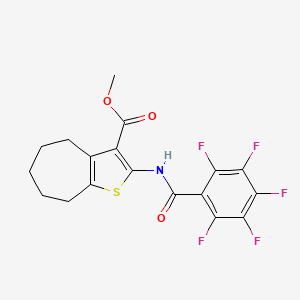

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione](/img/structure/B1682438.png)

![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)